4-bromo-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide
CAS No.: 906158-79-0
Cat. No.: VC4564531
Molecular Formula: C23H22BrN3O
Molecular Weight: 436.353
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 906158-79-0 |
|---|---|
| Molecular Formula | C23H22BrN3O |
| Molecular Weight | 436.353 |
| IUPAC Name | 4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]benzamide |
| Standard InChI | InChI=1S/C23H22BrN3O/c24-21-9-7-18(8-10-21)23(28)26-15-22(19-6-3-12-25-14-19)27-13-11-17-4-1-2-5-20(17)16-27/h1-10,12,14,22H,11,13,15-16H2,(H,26,28) |
| Standard InChI Key | FOANUSGRZGWOAI-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s IUPAC name, 4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]benzamide, delineates its three primary components:
-
4-Bromobenzamide: A benzamide derivative substituted with a bromine atom at the para position, enhancing electrophilicity and potential halogen bonding.
-
Pyridin-3-yl Group: A nitrogen-containing aromatic ring contributing to base character and hydrogen bonding capacity.
-
1,2,3,4-Tetrahydroisoquinoline: A partially saturated isoquinoline derivative conferring conformational rigidity and potential neurotransmitter receptor affinity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H22BrN3O |
| Molecular Weight | 436.353 g/mol |
| IUPAC Name | 4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]benzamide |
| SMILES Notation | C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
| InChI Key | FOANUSGRZGWOAI-UHFFFAOYSA-N |
The SMILES string highlights the ethyl linker bridging the pyridine and tetrahydroisoquinoline groups, while the benzamide moiety connects via an amide bond. The bromine atom at the benzamide’s para position likely influences electronic distribution and lipophilicity, as evidenced by its calculated partition coefficient (LogP) of ~3.2, suggesting moderate membrane permeability.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 4-bromo-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide likely involves sequential functionalization of precursor units:
-
Formation of the Ethylenediamine Linker:
-
Benzamide Coupling:
-
Reaction of 4-bromobenzoyl chloride with the primary amine of the ethylenediamine intermediate under Schotten-Baumann conditions forms the amide bond.
-
Critical Reaction Steps
-
Reductive Amination:
Pyridin-3-amine and tetrahydroisoquinoline-2-carbaldehyde undergo condensation in the presence of NaBH3CN or H2/Pd-C to produce the secondary amine linker . -
Acyl Chloride Activation:
4-Bromobenzoic acid is treated with thionyl chloride (SOCl2) to generate 4-bromobenzoyl chloride, which reacts with the ethylenediamine intermediate in dichloromethane with triethylamine as a base.
Yield Optimization:
Patent data suggest that analogous tetrahydroisoquinoline derivatives achieve yields of 60–75% when using excess acyl chloride (1.2–1.5 equivalents) and low-temperature conditions (0–5°C) . Purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) typically isolates the product.
Biological Activity and Mechanistic Insights
Pyridine and Tetrahydroisoquinoline Pharmacophores
-
Pyridine Derivatives:
Pyridine-containing compounds exhibit broad bioactivity, including inhibition of kinases (e.g., JAK2, EGFR) and modulation of neurotransmitter receptors (e.g., nicotinic acetylcholine receptors). The pyridin-3-yl group in this compound may facilitate π-π stacking with aromatic residues in enzyme active sites. -
Tetrahydroisoquinolines:
These scaffolds demonstrate affinity for dopamine D2-like receptors, opioid receptors, and monoamine transporters. For example, tetrahydroisoquinoline derivatives have shown neuroprotective effects in Parkinson’s disease models by reducing oxidative stress.
Hypothesized Targets
-
Dopamine Receptors:
Molecular docking studies predict that the tetrahydroisoquinoline moiety binds to the orthosteric site of D2 receptors, while the pyridine group stabilizes interactions via hydrogen bonding with Ser193. -
σ-1 Receptors:
The bromobenzamide unit may engage σ-1 receptors, which regulate calcium signaling and cellular stress responses .
Table 2: Predicted Pharmacokinetic Properties
| Parameter | Value | Method/Reference |
|---|---|---|
| LogP | 3.2 | Calculated (ALOGPS) |
| Water Solubility | ~0.01 mg/mL | Estimated (PubChem) |
| Plasma Protein Binding | 89% | QSAR Model |
| Blood-Brain Barrier | High Permeability | BOILED-Egg Model |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume